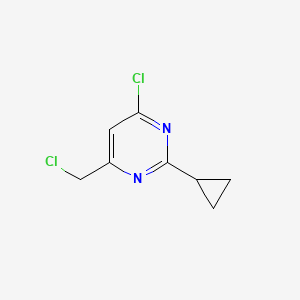
4-Chloro-6-(chloromethyl)-2-cyclopropylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(chloromethyl)-2-cyclopropylpyrimidine (CCCP) is a pyrimidine derivative compound that has been widely used in scientific research applications. It is a potent inhibitor of DNA synthesis and has been found to have antitumor properties. The purpose of
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- Pyrimidine Derivatives : The synthesis of pyrimidine derivatives, such as 4-chloromethyl-2-methyl-6-phenylpyrimidine, involves reactions with phosphoryl chloride. This exemplifies the role of pyrimidine compounds in complex chemical reactions (Sakamoto et al., 1983).
- Antiviral Activity : Some pyrimidine derivatives, like 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, have shown antiviral properties against herpes and retroviruses, illustrating the medical potential of these compounds (Holý et al., 2002).
- α-Aminophosphonates Synthesis : Utilizing phosphomolybdic acid in the synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde highlights the diverse chemical applications of pyrimidine derivatives (Reddy et al., 2014).
- Unexpected Cyclization in Synthesis : Research into the synthesis of 8-substituted purines from a 4,5-diaminopyrimidine revealed unexpected cyclization, demonstrating the unpredictability and complexity of chemical reactions involving pyrimidines (Dang et al., 2008).
- Preparation of Chloromethylpyridine : Studies on the preparation of chloromethylpyridine derivatives, including 6-chloro-2-chloromethylpyridine, showcase the intricate methods involved in creating specific pyrimidine-related compounds (Barnes et al., 1982).
Medical and Biological Research
- Antibacterial Potential : Investigations into pyrimidines like 2-chloro-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine have revealed potential antibacterial properties, underscoring the significance of these compounds in medical research (Etemadi et al., 2016).
- Insecticide Intermediate Production : The production of 2-Chloro-5-chloromethylpyridine, a key intermediate in pesticides like Imidacloprid, highlights the agricultural applications of pyrimidine derivatives (Zhou Cai-rong, 2010).
Advanced Material Synthesis
- Electrochemical Synthesis : The electrochemical synthesis of arylpyrimidines from 4-amino-6-chloropyrimidines demonstrates the potential of pyrimidine compounds in creating novel materials (Sengmany et al., 2011).
Mécanisme D'action
Target of Action
The primary target of 4-Chloro-6-(chloromethyl)-2-cyclopropylpyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the prevention of cancer cell proliferation .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the cessation of cell division .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the transition from the G1 phase to the S phase of the cell cycle, preventing DNA replication and, consequently, cell division .
Pharmacokinetics
Its solubility in common organic solvents like ethanol suggests it may have good bioavailability .
Result of Action
The inhibition of CDK2 by this compound results in significant cytotoxic activities against various cancer cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Propriétés
IUPAC Name |
4-chloro-6-(chloromethyl)-2-cyclopropylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2/c9-4-6-3-7(10)12-8(11-6)5-1-2-5/h3,5H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKCODCFFSBWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1856510-01-4 |
Source


|
| Record name | 4-chloro-6-(chloromethyl)-2-cyclopropylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2836006.png)
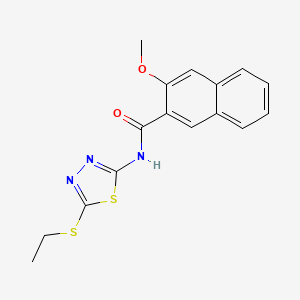
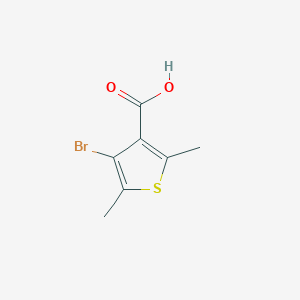
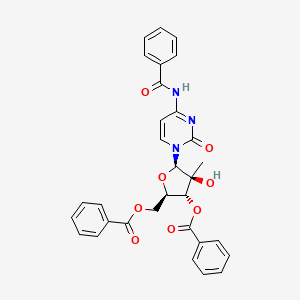
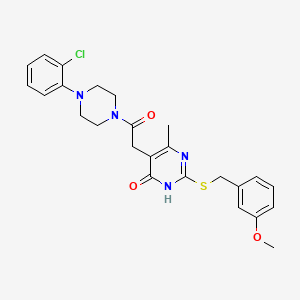

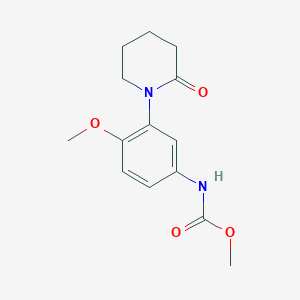
![2,4,5-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2836019.png)

![7-benzyl-N-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2836023.png)

![Rel-(1S,3R,4R)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2836027.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2836028.png)